5-bromo-6-oxo-N-(2-phenylethyl)pyran-3-carboxamide
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Overview
Description
5-bromo-6-oxo-N-(2-phenylethyl)pyran-3-carboxamide is a heterocyclic compound that features a pyran ring substituted with a bromine atom, a phenylethyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-oxo-N-(2-phenylethyl)pyran-3-carboxamide can be achieved through a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction typically proceeds via a tandem Knoevenagel–Michael protocol, which is known for its efficiency and high atom economy. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the multicomponent reaction process. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-oxo-N-(2-phenylethyl)pyran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of new compounds with different functional groups.
Scientific Research Applications
5-bromo-6-oxo-N-(2-phenylethyl)pyran-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-bromo-6-oxo-N-(2-phenylethyl)pyran-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-bromo-6-oxo-N-(2-phenylethyl)pyran-2-carboxamide: Similar structure but with a different position of the carboxamide group.
6-oxo-N-(2-phenylethyl)pyran-3-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-bromo-6-oxo-N-(2-phenylethyl)pyridine-3-carboxamide: Contains a pyridine ring instead of a pyran ring, which can influence its chemical properties and applications.
Uniqueness
5-bromo-6-oxo-N-(2-phenylethyl)pyran-3-carboxamide is unique due to the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s biological activity
Properties
CAS No. |
672282-33-6 |
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Molecular Formula |
C14H12BrNO3 |
Molecular Weight |
322.15 g/mol |
IUPAC Name |
5-bromo-6-oxo-N-(2-phenylethyl)pyran-3-carboxamide |
InChI |
InChI=1S/C14H12BrNO3/c15-12-8-11(9-19-14(12)18)13(17)16-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,16,17) |
InChI Key |
JRHLHQPNLALCLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=COC(=O)C(=C2)Br |
solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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